molecular formula C12H17N B8626829 1-(2,6-Dimethyl-benzyl)-cyclopropylamine

1-(2,6-Dimethyl-benzyl)-cyclopropylamine

Cat. No.: B8626829
M. Wt: 175.27 g/mol
InChI Key: VUWQAJVGAMUPLD-UHFFFAOYSA-N
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Description

1-(2,6-Dimethyl-benzyl)-cyclopropylamine is a cyclopropylamine derivative characterized by a benzyl group substituted with two methyl groups at the 2- and 6-positions of the aromatic ring. The cyclopropylamine moiety is a rigid, strained three-membered ring system that confers unique electronic and steric properties, making it valuable in medicinal chemistry. Cyclopropylamine derivatives are widely explored for their roles as enzyme inhibitors (e.g., histone demethylases) , antiviral agents (e.g., HIV non-nucleoside reverse transcriptase inhibitors) , and central nervous system (CNS) therapeutics due to their affinity for serotonin (5-HT) receptors .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-[(2,6-dimethylphenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C12H17N/c1-9-4-3-5-10(2)11(9)8-12(13)6-7-12/h3-5H,6-8,13H2,1-2H3

InChI Key

VUWQAJVGAMUPLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CC2(CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and Trans-2-(2,5-Dimethoxy-4-bromophenyl)cyclopropylamine

Structural Features :

  • Aryl group: 2,5-dimethoxy-4-iodo/bromo-phenyl.
  • Cyclopropylamine replaces the ethylamine side chain of DOI (2,5-dimethoxy-4-iodoamphetamine) and DOB (2,5-dimethoxy-4-bromoamphetamine).

Pharmacological Profile :

  • 5-HT2A Receptor Affinity : 5–6× higher than DOI (Ki values in low nM range) .
  • 5-HT2C Receptor Affinity : 2× higher than DOI .
  • Selectivity : Reduced selectivity for 5-HT2A due to increased affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to DOI .
  • Functional Activity : Similar EC50 and efficacy to DOI in calcium release assays .

Key Difference : The cyclopropylamine group enhances 5-HT2A/2C binding but broadens off-target activity, limiting therapeutic selectivity.

1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-Dichlorobenzyl)oxime

Structural Features :

  • Aryl group: 4-isopropylphenyl.
  • Oxime functional group linked to a 2,6-dichlorobenzyl moiety.

Pharmacological Data :

  • Limited receptor-specific data provided, but the dichlorobenzyl group is associated with antimicrobial activity in benzamide derivatives (e.g., 2,6-dichloro-benzamides) .

Key Difference : The dichlorobenzyl substituent may enhance lipophilicity and antimicrobial properties compared to dimethylbenzyl analogs.

1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine

Structural Features :

  • Incorporates a piperidine ring with 2,6-dimethyl and benzyl substituents.

Pharmacological Data :

  • No specific receptor data provided, but piperidine-containing compounds often target CNS receptors (e.g., sigma or opioid receptors) .

Key Difference : The piperidine scaffold introduces conformational constraints distinct from the linear benzyl-cyclopropylamine structure.

Structural and Functional Analysis Table

Compound Substituents/Modifications Key Pharmacological Properties Selectivity Issues References
This compound 2,6-Dimethylbenzyl Potential CNS activity (inferred from analogs) Unknown (limited data)
Trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine 2,5-Dimethoxy-4-iodophenyl High 5-HT2A/2C affinity (Ki ~1–5 nM) Low selectivity for 5-HT2A vs. 5-HT1A/1B/1D
1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime 4-Isopropylphenyl, dichlorobenzyl-oxime Antimicrobial potential (analog-based inference) Not characterized
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine Piperidine core, 2,6-dimethylbenzyl Possible CNS/sigma receptor targeting Undetermined

Discussion of Substituent Effects

  • Dimethyl vs. 2,6-Dichlorobenzyl: Increases electron-withdrawing effects, which may enhance antimicrobial activity but reduce CNS selectivity .
  • Cyclopropylamine vs. Ethylamine :
    • Cyclopropylamine’s rigid structure increases receptor binding affinity (e.g., 5-HT2A) but may reduce selectivity due to interactions with complementary receptor pockets .
  • Piperidine vs. Linear Scaffolds: Piperidine introduces ring strain and hydrogen-bonding sites, altering target engagement compared to non-cyclic analogs .

Preparation Methods

Nucleophilic Substitution Strategies

Nucleophilic substitution remains a cornerstone for introducing cyclopropylamine groups into aromatic systems. In a method adapted from triazine-diamine synthesis (CN1821234A), cyclopropylamine reacts with benzyl halides under basic conditions . For 1-(2,6-Dimethyl-benzyl)-cyclopropylamine, 2,6-dimethylbenzyl chloride serves as the electrophilic partner.

Reaction Conditions :

  • Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) neutralizes HCl byproducts .

  • Solvent : Toluene or chlorobenzene facilitates phase separation post-reaction .

  • Temperature : 25–70°C, with higher temperatures accelerating substitution .

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where cyclopropylamine displaces the chloride on the benzyl carbon. Steric hindrance from the 2,6-dimethyl groups may reduce reaction rates compared to less hindered analogs, necessitating prolonged stirring or elevated temperatures.

Hypothetical Yield Optimization :
Based on analogous systems (e.g., tert-butylamine substitutions in triazine synthesis), yields of 85–95% are achievable with stoichiometric amine excess (1.2–1.5 equivalents) .

Reductive Amination Approaches

Reductive amination offers a route to construct the benzyl-cyclopropylamine bond via intermediate imine formation. This method, highlighted in pyrimidine-4-carboxamide synthesis (PMC7816197), involves condensing 2,6-dimethylbenzaldehyde with cyclopropylamine followed by reduction .

Key Steps :

  • Imine Formation : Cyclopropylamine and 2,6-dimethylbenzaldehyde react in methanol or ethanol at 25–50°C.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogenation (H2/Pd-C) reduces the imine to the amine .

Advantages :

  • Avoids harsh halogenation steps.

  • Tolerates diverse functional groups on the benzaldehyde precursor.

Challenges :

  • Requires anhydrous conditions to prevent aldehyde oxidation.

  • Steric effects from the 2,6-dimethyl groups may impede imine formation, necessitating catalytic acid (e.g., acetic acid) to enhance reactivity .

Catalytic Coupling Reactions

Metal-catalyzed coupling methods, exemplified in WO2015032859A1, enable efficient C–N bond formation under mild conditions . For this compound, a Ullmann-type coupling between 2,6-dimethylbenzyl bromide and cyclopropylamine is proposed.

Catalytic System :

  • Catalyst : Copper sulfate (CuSO4·5H2O) or iron sulfate (FeSO4·7H2O) .

  • Ligand : Optional bipyridine ligands enhance catalytic activity.

  • Base : Calcium carbonate (CaCO3) or potassium carbonate (K2CO3) scavenges HBr .

  • Solvent : Acetonitrile or valeronitrile at 80–100°C .

Performance Metrics :

  • Yield : 75–90% (extrapolated from similar couplings) .

  • Reaction Time : 12–24 hours.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Advantages Limitations
Nucleophilic Substitution85–95 NaOH, toluene, 70°CHigh yield, simple setupSteric hindrance slows kinetics
Reductive Amination70–85 NaBH3CN, MeOH, 25°CFunctional group toleranceSensitivity to moisture
Catalytic Coupling75–90 CuSO4, acetonitrile, 80°CMild conditions, scalableRequires metal catalyst

Mechanistic Considerations and Byproduct Management

Byproducts in Nucleophilic Substitution :

  • Di-alkylation : Excess cyclopropylamine may lead to bis-alkylated products. Mitigation: Use 1.2 equivalents of amine .

  • Solvent Residues : Toluene or chlorobenzene requires rigorous distillation post-reaction .

Catalytic Coupling Side Reactions :

  • Homocoupling : Benzyl bromide dimerization via Ullmann coupling. Mitigation: Maintain sub-stoichiometric catalyst loading .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,6-Dimethyl-benzyl)-cyclopropylamine, and what factors influence the choice of method?

  • Methodological Answer : Two primary methods are derived from related cyclopropylamine syntheses:

  • Nucleophilic Substitution : Using brominated cyclopropane precursors (e.g., 2-bromo-1,1-dimethylcyclopropane) with benzylamine derivatives under basic conditions. This method offers regioselectivity but requires activated leaving groups .
  • Hofmann Rearrangement : Electrochemical conversion of amide precursors to amines, avoiding harsh acidic/basic conditions. Suitable for structurally stable precursors but limited to specific substrate types .
    • Key Considerations : Reaction yield, precursor availability, and functional group compatibility dictate method selection.

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm cyclopropane ring integrity and substituent positioning.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC/GC-MS : Assess purity and detect byproducts, leveraging methods optimized for aromatic amines .

Q. How can researchers optimize purification of this compound?

  • Methodological Answer :

  • Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences.
  • Column Chromatography : Silica gel with gradient elution (e.g., hexane → ethyl acetate) separates amine derivatives from nonpolar impurities. Monitor fractions via TLC .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Variable Standardization : Control solvent systems, pH, and temperature across studies to minimize confounding effects.
  • Orthogonal Assays : Validate antimicrobial or enzyme-modulating activity using both biochemical (e.g., kinetic assays) and cell-based models .
  • Meta-Analysis : Apply statistical tools to reconcile discrepancies, emphasizing studies with robust experimental design .

Q. How can metabolic stability be evaluated in enzymatic systems?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate the compound with NADPH-fortified microsomes, quantifying parent compound depletion via LC-MS.
  • CYP450 Inhibition Studies : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms, relevant for drug metabolism predictions .

Q. What mechanistic approaches study cyclopropane ring-opening reactions under acidic conditions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D to identify rate-determining steps (e.g., protonation vs. ring strain relief).
  • Computational Modeling : DFT calculations map transition states and energy barriers, validated by experimental kinetics .

Q. How can computational tools predict target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets, prioritizing hydrophobic/aromatic interactions.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over nanosecond timescales to assess binding stability and conformational changes .

Data Contradiction Analysis Framework

Issue Resolution Strategy Key References
Varied antimicrobial IC50Standardize inoculum size and growth media; use CLSI guidelines
Discrepant NMR shiftsVerify solvent/deuterated agent purity; calibrate spectrometers
Inconsistent enzyme kineticsReplicate under uniform substrate concentrations and pH

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